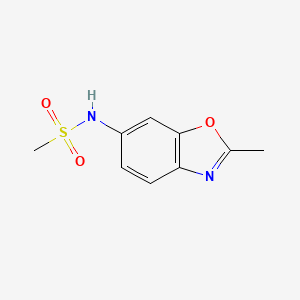

N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

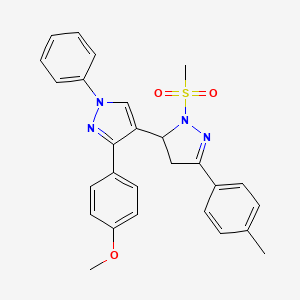

N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide is a compound that belongs to the class of benzoxazole sulfonamides. This class of compounds is characterized by a benzoxazole ring system, which is a fused aromatic containing both benzene and oxazole rings, attached to a sulfonamide group. The sulfonamide group typically consists of a sulfur atom double-bonded to two oxygen atoms and a nitrogen atom, which is further bonded to an alkyl or aryl group. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One such method is the one-pot synthesis from carboxylic acids, as described in the synthesis of 2-substituted benzoxazoles using methanesulfonic acid as a catalyst . This method involves the reaction of 2-aminophenol with acid chlorides, which are generated in situ from carboxylic acids. The reaction conditions are compatible with a wide range of substituents, which suggests that a similar approach could be used to synthesize this compound by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a related compound, N-(2,3-dichlorophenyl)methanesulfonamide, was determined, showing the conformation of the N-H bond and the orientation of the sulfonamide group relative to the benzene ring . This information is crucial for understanding the molecular geometry and potential interactions of the compound, which can be relevant for the biological activity of this compound.

Chemical Reactions Analysis

Benzoxazole sulfonamides can participate in various chemical reactions. For example, benzyl methanesulfonates have been used as precursors for generating o-quinodimethanes, which can undergo [4+2] cycloadditions to form cycloadducts . This indicates that the methanesulfonamide moiety can be reactive under certain conditions, which could be exploited in the synthesis or modification of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be studied using computational methods such as Density Functional Theory (DFT). For example, the DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and molecular electrostatic potential . These properties are important for predicting the reactivity and stability of the compound, as well as its potential interactions with biological targets. Similar analyses could be applied to this compound to predict its behavior and guide further studies.

Aplicaciones Científicas De Investigación

Green Chemistry Perspectives of Methane Conversion

One significant application involves the conversion of methane into more valuable hydrocarbons through catalytic methylation of aromatics over zeolite catalysts. This process, known as oxidative methylation, involves a two-step mechanism where methane is first partially oxidized to methanol, which then methylates benzene. This method presents a green chemistry approach by utilizing methane, a potent greenhouse gas, and converting it into transportable liquid fuels and chemicals, thereby offering a sustainable alternative to traditional petrochemical processes (Adebajo, 2007).

Antioxidant Capacity Reaction Pathways

Another area of research involves understanding the antioxidant capacity of compounds. The ABTS/PP decolorization assay, for instance, elucidates reaction pathways underlying antioxidant capacity, highlighting the diverse mechanisms through which antioxidants can act. This has implications for developing new antioxidant compounds for various applications, including pharmaceuticals and food preservation (Ilyasov et al., 2020).

Amyloid Imaging in Alzheimer's Disease

Research applications extend into the medical field, particularly in the development of amyloid imaging ligands for Alzheimer's disease. Studies have explored radioligands like [18F]FDDNP and 11C-PIB for PET imaging to detect amyloid deposits in the brain, offering a breakthrough in early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Oxidation of Nauseous Sulfur Compounds

In environmental applications, research has focused on the photocatalytic oxidation of sulfur compounds, such as methanethiol and dimethylsulfide, to mitigate their harmful effects. This work contributes to developing more effective treatments for air pollution stemming from industrial processes (Cantau et al., 2007).

Homogeneous Functionalization of Methane

The homogeneous functionalization of methane represents a grand challenge in chemistry, aiming to develop cleaner and less expensive processes for converting methane into fuels and chemicals. This research area seeks to advance our understanding of methane's direct reactions and to explore catalytic systems that can utilize oxygen for methane conversion, highlighting the importance of innovation in addressing energy and environmental challenges (Gunsalus et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-6-10-8-4-3-7(5-9(8)14-6)11-15(2,12)13/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEUKDOWPWWLIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)